3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

Description

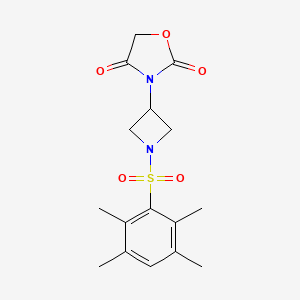

3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring an oxazolidine-2,4-dione core fused with a sulfonylated azetidine ring. The oxazolidine-2,4-dione moiety is a cyclic carbonate derivative known for its role in medicinal chemistry, particularly as a scaffold for enzyme inhibitors and bioactive molecules . This structural combination suggests applications in drug design, where steric hindrance and electronic effects may influence target binding or metabolic stability.

Properties

IUPAC Name |

3-[1-(2,3,5,6-tetramethylphenyl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5S/c1-9-5-10(2)12(4)15(11(9)3)24(21,22)17-6-13(7-17)18-14(19)8-23-16(18)20/h5,13H,6-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXXMYZAXSWYKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)N3C(=O)COC3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents like sulfonyl chlorides in the presence of a base.

Formation of the Oxazolidine-2,4-dione Moiety: This step involves the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Antidiabetic Activity

Recent studies have indicated that derivatives of oxazolidine-2,4-dione exhibit significant antidiabetic properties. The compound has been linked to the inhibition of protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment. In vitro studies demonstrated that compounds similar to 3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione can effectively reduce fasting blood glucose levels and improve glucose tolerance in diabetic models .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MY17 | 0.41 | PTP1B Inhibition |

| Lithocholic Acid | 9.62 | Positive Control |

Antimicrobial Activity

The sulfonamide moiety present in this compound suggests potential antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial folic acid synthesis, a pathway critical for bacterial growth and replication.

Neuroprotective Effects

Research indicates that oxazolidine derivatives can exhibit neuroprotective effects. Specifically, they may modulate pathways involved in oxidative stress responses. The activation of the Nrf2 pathway has been noted as a mechanism through which these compounds exert their protective effects against neurodegenerative diseases .

Case Study 1: Diabetes Management

A study conducted on a series of oxazolidine derivatives demonstrated their efficacy in managing diabetes-related symptoms in animal models. The most potent derivative showed a significant reduction in blood glucose levels and improved insulin sensitivity compared to controls. Molecular docking studies confirmed strong binding affinity to PTP1B, supporting the observed biological activity .

Case Study 2: Antimicrobial Efficacy

In vitro testing of a related compound revealed its ability to inhibit the growth of multi-drug resistant bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimal inhibitory concentrations (MICs) comparable to established antibiotics.

Mechanism of Action

The mechanism of action of 3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, while the azetidine and oxazolidine-2,4-dione moieties can participate in various chemical reactions. These interactions can modulate biological processes or chemical reactions, depending on the context in which the compound is used.

Comparison with Similar Compounds

Oxazolidinedione Derivatives with Aryl Sulfonyl Groups

Azetidine vs. Larger Heterocycles

Physicochemical and Spectroscopic Properties

Key Comparisons

The tetramethylphenyl group in the target compound likely upshifts azetidine proton signals due to electron-withdrawing sulfonyl effects, whereas methoxy groups in the benzylidene derivative cause downfield shifts in aromatic protons .

Biological Activity

3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the oxazolidine family and features a sulfonamide moiety that may contribute to its pharmacological properties. The following sections will explore the biological activity of this compound, including its antimicrobial effects, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes a sulfonyl group attached to an azetidine ring which is further linked to an oxazolidine dione.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on related oxazolidine derivatives showed strong bactericidal activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Oxazolidine Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Pseudomonas aeruginosa | 32 µg/mL |

Cytotoxicity Studies

Cytotoxicity is a critical aspect when evaluating the safety profile of new compounds. In vitro studies have shown that certain derivatives of oxazolidines exhibit low cytotoxicity against normal cell lines (e.g., L929 fibroblasts). For instance, one study reported that at concentrations up to 100 µM, some derivatives did not significantly affect cell viability .

Table 2: Cytotoxicity of Oxazolidine Derivatives

| Compound Name | Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|---|

| Compound A | L929 | 100 | 95 |

| Compound B | HepG2 | 200 | 90 |

| Compound C | A549 | 50 | 110 |

The mechanism by which oxazolidine derivatives exert their biological effects may involve interference with bacterial protein synthesis or disruption of cell wall integrity. The presence of the sulfonamide group is hypothesized to enhance binding affinity to bacterial targets . Additionally, studies suggest that these compounds may modulate oxidative stress pathways through interactions with cellular signaling proteins .

Case Studies and Applications

Recent investigations into the therapeutic applications of compounds like this compound have highlighted their potential in treating infections caused by resistant strains. For example, research has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant concern in clinical settings .

Furthermore, the compound's ability to modulate cellular responses suggests potential applications in treating inflammatory diseases and possibly even cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.